molecular formula C23H25N3O6S B2908746 Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1215648-81-9

Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B2908746
CAS No.: 1215648-81-9
M. Wt: 471.53
InChI Key: VYNSUMCUYXXQJU-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. Key substituents include a 4-methoxyphenyl group at position 2 of the spirocyclic system and a sulfonyl-linked ethyl 4-benzoate moiety at position 6.

Properties

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-3-32-22(28)17-6-10-19(11-7-17)33(29,30)26-14-12-23(13-15-26)24-20(21(27)25-23)16-4-8-18(31-2)9-5-16/h4-11H,3,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNSUMCUYXXQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison with analogous molecules focuses on structural motifs, biological activity, and physicochemical properties. Below is an analysis against sulfonylurea herbicides listed in , which share sulfonyl and benzoate ester groups but differ in core heterocycles and substituents.

Structural Differences

  • Core Heterocycle: Target Compound: 1,4,8-Triazaspiro[4.5]dec-1-en-3-one (spirocyclic triaza system). Sulfonylureas (e.g., Metsulfuron Methyl): 1,3,5-Triazine ring connected via a sulfonylurea bridge .
  • Substituents :

    • Target Compound : 4-Methoxyphenyl at position 2; ethyl 4-sulfonylbenzoate.
    • Sulfonylureas : Varied substituents on the triazine ring (e.g., methoxy, methyl, trifluoroethoxy) and methyl benzoate esters.
    • Implication : The ethyl ester in the target compound may alter solubility and metabolic stability compared to methyl esters in sulfonylureas.

Physicochemical Properties

Comparative data are inferred from structural analogs:

Property Target Compound Metsulfuron Methyl Triflusulfuron Methyl
Molecular Weight ~495 g/mol (estimated) 381 g/mol 492 g/mol
logP ~2.8 (predicted) 1.9 3.1
Solubility Low (lipophilic spiro system) Moderate (20 mg/L in water) Low (0.1 mg/L in water)
Biological Use Not specified Herbicide Herbicide
Mechanism Hypothetical: Non-ALS target ALS inhibition ALS inhibition

Note: Target compound data are theoretical due to lack of direct evidence.

Research Implications and Gaps

  • Activity Profiling : Further studies are needed to elucidate the target compound’s bioactivity, particularly given its structural uniqueness compared to classical sulfonylureas.
  • Synthetic Optimization : The ethyl ester and 4-methoxyphenyl groups could be modified to enhance solubility or target affinity, leveraging strategies used in sulfonylurea development .

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